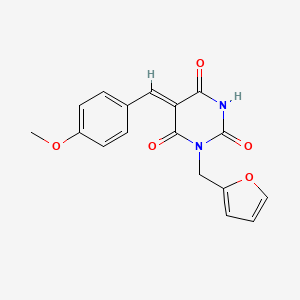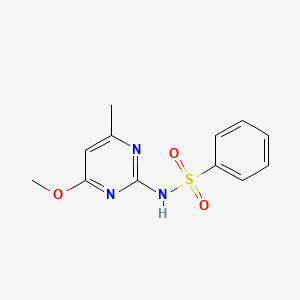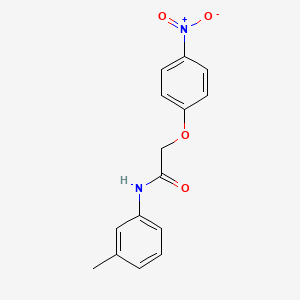![molecular formula C13H20N2O2 B5713308 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol (MPMP) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPMP is a phenol derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation. 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol for therapeutic purposes.
Conclusion:
In conclusion, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol is a chemical compound that has shown promise in various fields of scientific research, including cancer research, neuroprotection, and anti-inflammatory therapy. Its mechanism of action and physiological effects have been studied extensively, and future directions for research include the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other fields. Despite its potential benefits, further studies are needed to determine the optimal dosage and administration of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol for therapeutic purposes.
Synthesemethoden
There are several methods for synthesizing 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol, including the reaction of 2-methoxyphenol with formaldehyde and methylamine, and the reaction of 2-methoxyphenol with paraformaldehyde and 4-methylpiperazine. The latter method has been found to be more efficient, resulting in a higher yield of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol.
Wissenschaftliche Forschungsanwendungen
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to have potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory therapy, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to reduce inflammation and alleviate pain.
Eigenschaften
IUPAC Name |
2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-6-8-15(9-7-14)10-11-4-3-5-12(17-2)13(11)16/h3-5,16H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTXUTWIFKJTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5713249.png)



![N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5713276.png)
![ethyl 4-[(N-benzoylglycyl)amino]benzoate](/img/structure/B5713283.png)
![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)
![methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate](/img/structure/B5713297.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5713334.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5713341.png)
